

# chemical structure and properties of 6-Hydroxykaempferol

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## Compound of Interest

Compound Name: 6-Hydroxykaempferol

Cat. No.: B1588450

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## 6-Hydroxykaempferol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **6-Hydroxykaempferol**, a flavonoid with emerging therapeutic potential. This document details its natural occurrences, methods of isolation, and key signaling pathways modulated by this compound and its derivatives.

### Chemical Structure and Identification

**6-Hydroxykaempferol**, a flavonol, is structurally characterized by a C6-C3-C6 skeleton with hydroxyl groups at positions 3, 5, 6, 7, and 4'.

Identifier	Value
IUPAC Name	3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one[1]
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>7</sub> [1]
SMILES	<chem>C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O</chem> [1]
InChI Key	LFPHMXIOQBBTSS-UHFFFAOYSA-N[1]
CAS Number	4324-55-4[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **6-Hydroxykaempferol** is presented below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Property	Value	Source
Molecular Weight	302.23 g/mol	PubChem[1]
Melting Point	310-315 °C (decomposes)	ChemicalBook[2]
Boiling Point (Predicted)	669.3 ± 55.0 °C	ChemicalBook[2]
Density (Predicted)	1.799 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[2]
Water Solubility	Very slightly soluble (0.24 g/L at 25 °C)	ChemSrc[1]
Solubility in Organic Solvents	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemicalBook[2]
pKa (Predicted)	While a specific pKa for 6-Hydroxykaempferol is not readily available, the related compound kaempferol has reported pKa values of 7.49, 7.96, and 11.05.	Revue Roumaine de Chimie

## Natural Occurrence and Isolation

**6-Hydroxykaempferol** and its glycosidic derivatives are found in various plant species.

Natural Sources:

- *Grindelia hirsutula*[\[1\]](#)
- *Achillea virescens*[\[1\]](#)
- *Carthamus tinctorius* (Safflower)[\[3\]](#)

## Isolation Methodology

The isolation of **6-Hydroxykaempferol** and its glycosides from plant material typically involves solvent extraction followed by chromatographic separation.

General Experimental Protocol for Flavonoid Isolation:

- **Extraction:** The dried and powdered plant material is extracted with a polar solvent, such as methanol or ethanol, often using a Soxhlet apparatus.
- **Fractionation:** The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.
- **Chromatographic Separation:** The flavonoid-rich fractions are subjected to column chromatography. Silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity, for instance, a mixture of dichloromethane, methanol, and water.
- **Purification:** Fractions containing the compound of interest are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A visual representation of a general isolation workflow is provided below.



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General workflow for the isolation of **6-Hydroxykaempferol**.

## Biological Activities and Signaling Pathways

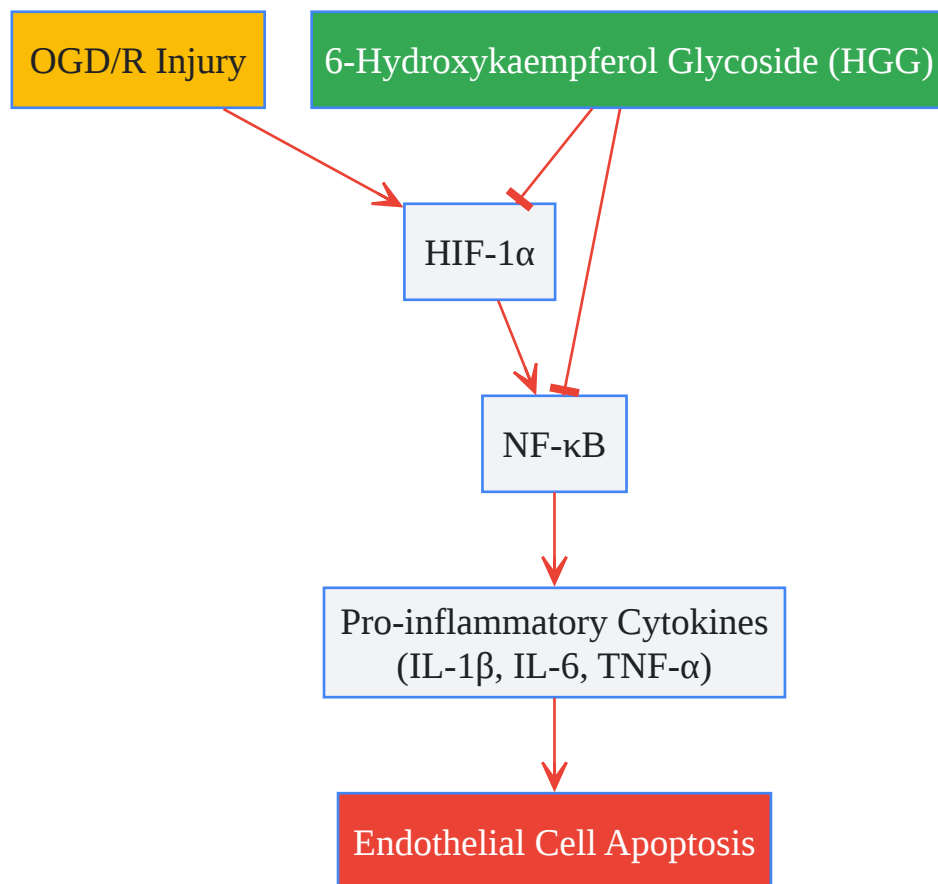
**6-Hydroxykaempferol** and its glycosides exhibit a range of biological activities. While research on the aglycone is ongoing, studies on its glycosylated forms have elucidated specific mechanisms of action.

Key Biological Activities:

- **Anti-thrombotic and Endothelial Protective Effects:** A glycoside of **6-hydroxykaempferol**, **6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG)**, has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury and apoptosis. It also exhibits anti-thrombotic activity in a zebrafish model.<sup>[2]</sup>
- **Anti-proliferative and Immuno-modulatory Effects:** Another glycoside, **6-hydroxy-3-O-methylkaempferol 6-O-glucopyranoside (K6G)**, enhances the anti-proliferative effects of interferon  $\alpha/\beta$  in hepatocellular carcinoma cells.<sup>[1]</sup>
- **Promotion of Cell Proliferation and Migration:** **6-Hydroxykaempferol** has been reported to promote the proliferation and migration of microvascular endothelial cells and tendon fibroblasts.<sup>[4]</sup>
- **Antioxidant and Anti-platelet Activity:** The compound has also demonstrated anti-platelet aggregation, anticoagulation, and antioxidant properties.<sup>[4]</sup>

## HIF-1 $\alpha$ /NF- $\kappa$ B Signaling Pathway

In the context of endothelial protection, **6-hydroxykaempferol** 3,6-di-O-glucoside-7-O-glucuronide (HGG) has been found to modulate the Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ ) and Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway. Under conditions of oxygen-glucose deprivation/reoxygenation, HGG was observed to downregulate the expression of HIF-1 $\alpha$  and inhibit the activation of NF- $\kappa$ B, leading to a decrease in the expression of pro-inflammatory cytokines such as IL-1 $\beta$ , IL-6, and TNF- $\alpha$ .<sup>[2]</sup>



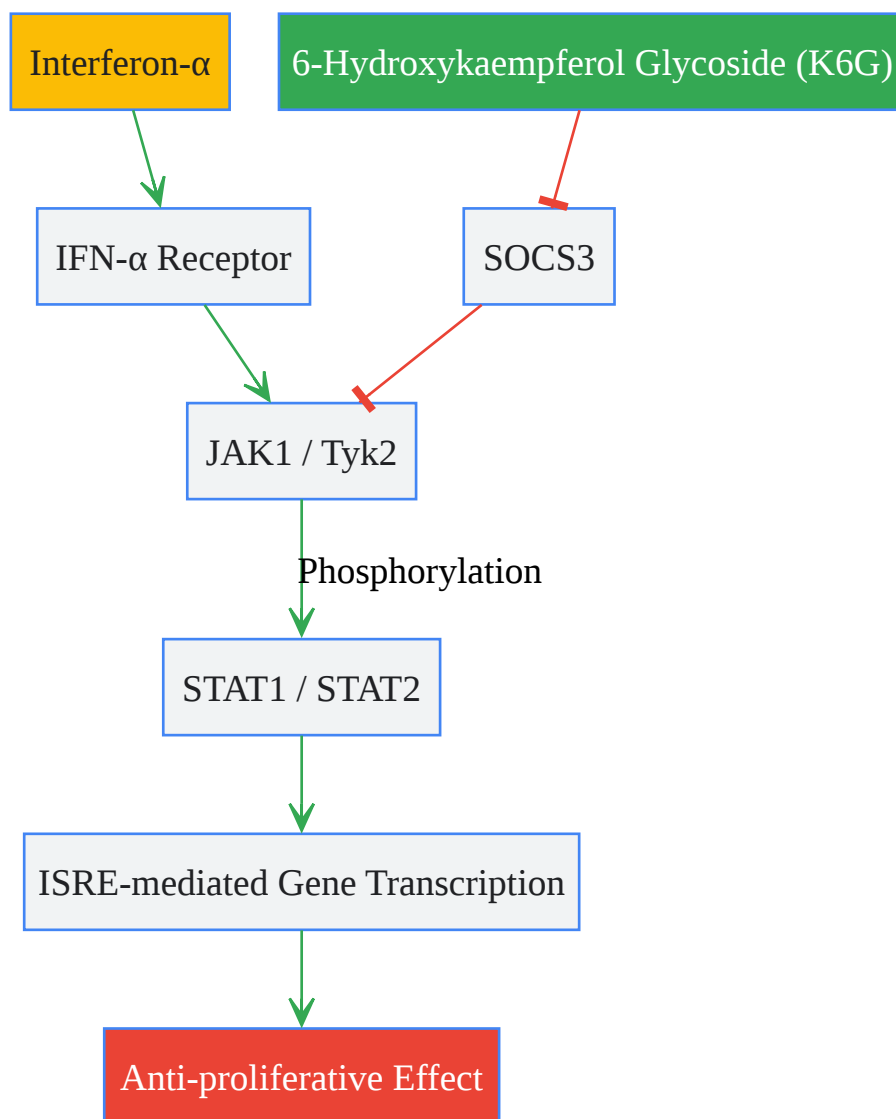
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HIF-1 $\alpha$ /NF- $\kappa$ B signaling pathway modulation by a **6-Hydroxykaempferol** glycoside.

## JAK/STAT Signaling Pathway

6-hydroxy-3-O-methyl-kaempferol 6-O-glucopyranoside (K6G) has been shown to potentiate the effects of interferon- $\alpha$  (IFN- $\alpha$ ) by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. K6G was found to inhibit the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway.

This inhibition leads to an enhanced phosphorylation of JAK1, Tyk2, and STAT1/2, thereby amplifying the downstream signaling of IFN- $\alpha$  and promoting its anti-proliferative effects.<sup>[1]</sup>



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JAK/STAT signaling pathway modulation by a **6-Hydroxykaempferol** glycoside.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of **6-Hydroxykaempferol** and its derivatives.

## Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and proliferation.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of  $1 \times 10^4$  to  $1 \times 10^5$  cells per well in 100  $\mu$ L of complete culture medium.
- **Compound Treatment:** After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of **6-Hydroxykaempferol** or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **MTT Addition:** Add 10  $\mu$ L of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100  $\mu$ L of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

## Western Blot Analysis for Protein Expression

This protocol is used to determine the levels of specific proteins involved in signaling pathways.

- **Cell Lysis:** After treatment with the compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA protein assay kit.
- **SDS-PAGE:** Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against the proteins of interest (e.g., HIF-1 $\alpha$ , p-NF- $\kappa$ B, p-STAT1, SOCS3, and loading controls like  $\beta$ -actin or GAPDH) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

## In Vivo Zebrafish Thrombosis Model

This in vivo model is used to assess the anti-thrombotic activity of compounds.

- **Zebrafish Maintenance:** Maintain zebrafish embryos in embryo medium at 28.5°C.
- **Thrombosis Induction:** At 2 days post-fertilization (dpf), treat the zebrafish larvae with phenylhydrazine (PHZ) to induce thrombosis.
- **Compound Treatment:** Co-treat the larvae with different concentrations of **6-Hydroxykaempferol** or its derivatives.
- **Staining:** After 24 hours of treatment, stain the zebrafish with O-dianisidine to visualize the red blood cells.
- **Imaging and Analysis:** Capture images of the caudal vein and heart region using a microscope. Quantify the extent of thrombosis by measuring the area of the thrombus or the intensity of the staining in the heart. A reduction in thrombus size or an increase in heart staining intensity indicates anti-thrombotic activity.

This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for further investigation into the therapeutic applications of **6-Hydroxykaempferol**.

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